3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound It features a piperazine ring substituted with a 3-cyanophenylmethyl group and a pyrazine ring substituted with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-Cyanophenylmethyl Group: The piperazine ring is then substituted with a 3-cyanophenylmethyl group using nucleophilic substitution reactions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving acyl (bromo)acetylenes and propargylamine.
Substitution with Carbonitrile Group: The final step involves the substitution of the pyrazine ring with a carbonitrile group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the piperazine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups onto the compound.
Scientific Research Applications
3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperazino)pyrazine-2-carbonitrile: This compound has a similar structure but features a benzyl group instead of a 3-cyanophenylmethyl group.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring but have different substituents and biological activities.
Uniqueness
3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-cyanophenylmethyl group and the carbonitrile group contributes to its potential as a versatile compound in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
918481-51-3 |
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Molecular Formula |
C17H16N6 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[4-[(3-cyanophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C17H16N6/c18-11-14-2-1-3-15(10-14)13-22-6-8-23(9-7-22)17-16(12-19)20-4-5-21-17/h1-5,10H,6-9,13H2 |
InChI Key |
DBTADGQXFKMXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C#N)C3=NC=CN=C3C#N |
Origin of Product |
United States |
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